molecular formula C8H7NO3 B1589944 3-Methyl-2-nitrobenzaldehyde CAS No. 5858-27-5

3-Methyl-2-nitrobenzaldehyde

Cat. No. B1589944
CAS RN: 5858-27-5
M. Wt: 165.15 g/mol
InChI Key: HAGUMWGXABFJMN-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO3 . It has an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .


Synthesis Analysis

The synthesis of this compound could potentially be achieved through a Wittig reaction . This reaction involves the formation of an alkene product from the reaction of an aldehyde or ketone and a “Wittig reagent” (a triphenylphosphonium ylide) .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a nitro group (NO2), a methyl group (CH3), and a formyl group (CHO) . The presence of these groups contributes to the compound’s physical and chemical properties .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in a Wittig reaction to form an alkene product . The key step of this reaction mechanism is the nucleophilic addition of the ylide to the electrophilic carbonyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³ . It has a boiling point of 291.3±28.0 °C at 760 mmHg . The compound has a molar refractivity of 44.4±0.3 cm³ . It has 4 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

1. Preparation of Isotope-Labeled Derivatives

The preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites for use as internal standards in quantifying nitrofuran residues in foods of animal origin has been described. This method involves nitration of toluene followed by oxidation to aldehyde and derivative synthesis, applicable in mass spectrometry food analysis (Delatour et al., 2003).

2. Regiospecific Synthesis from Benzaldehydes

A process for synthesizing substituted 2-nitrobenzaldehydes from substituted benzaldehydes was developed. This involves palladium-catalyzed chelation-assisted C–H nitration, demonstrating a method to create various 2-nitrobenzaldehyde derivatives (Zhang et al., 2014).

3. Synthesis of 3-Benzoylquinolines

A simple one-pot synthesis method of 3-(2-hydroxybenzoyl)quinoline derivatives using 3-[hydroxy(2-nitroaryl)methyl]-4H-chromen-4-ones, derived from chromones and various 2-nitrobenzaldehydes, is reported. This contributes to the production of quinoline derivatives (Basavaiah et al., 2006).

4. Photochemical Properties as an Actinometer

2-Nitrobenzaldehyde (2NB) is explored as an actinometer in both solution and ice photochemistry. The study evaluates its quantum efficiencies and molar absorptivities, providing insights into its utility in photochemical experiments (Galbavy et al., 2010).

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitrobenzaldehyde in chemical reactions often involves its nitro group and formyl group. For example, in a Wittig reaction, the formyl group of this compound can react with a phosphonium ylide .

Safety and Hazards

As with any chemical compound, handling 3-Methyl-2-nitrobenzaldehyde requires appropriate safety measures. It is advisable to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for the use of 3-Methyl-2-nitrobenzaldehyde could involve its application in the synthesis of other chemical compounds. Its potential in various chemical reactions, such as the Wittig reaction, suggests that it could be used to produce a variety of products .

properties

IUPAC Name

3-methyl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUMWGXABFJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544160
Record name 3-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5858-27-5
Record name 3-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 3-methyl-2-nitrobenzyl alcohol (0.4 g, 2.4 mmol) in acetonitrile (8 mL) was treated with Dess-Martin reagent (1.11 g, 2.63 mmol) at 25° C. for 16 h. The mixture was quenched with sodium bicarbonate/sodium thiosulfate (1:1, 15 mL), and the mixture was extracted with dichloromethane, the organic layer separated, washed with brine, dried over sodium sulfate, filtered, and the solvents were evaporated to give the crude title compound (0.387 g, 98%).
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Synthesis routes and methods IV

Procedure details

To a solution of 3-methyl-2-nitrobenzyl alcohol (16.7 g, 100 mmol) in 300 mL of benzene was added activated manganese (IV) oxide (43.5 g, 500 mmol). The resulting mixture was stirred at 80° C. for 24 h. The reaction mixture was allowed to cool and then was filtered through a pad of Celite and concentrated in vacuo to afford 16.2 g of 3-methyl-2-nitrobenzaldehyde, which was pure enough to be used without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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